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Compound of Interest

Compound Name: 4',2-Dihydroxy-3-methoxychalcone

CAS No.: 206194-33-4

Cat. No.: B1436402 Get Quote

Executive Summary & Chemical Context
4',2-Dihydroxy-3-methoxychalcone is a specific flavonoid derivative synthesized via the

Claisen-Schmidt condensation of 4-hydroxyacetophenone and 2-hydroxy-3-

methoxybenzaldehyde (o-vanillin). Unlike its more common isomer (vanillin-derived chalcone),

this compound features a hydroxyl group at the ortho position of the B-ring (aldehyde-derived)

and a para-hydroxyl on the A-ring (ketone-derived).

This structural distinction is critical for spectroscopic analysis. While many chalcones exhibit a

dramatic carbonyl shift due to intramolecular hydrogen bonding (the "chalcone shift"), this effect

is position-dependent. This guide provides a definitive spectral breakdown, distinguishing this

compound from its structural isomers (e.g., 2'-hydroxychalcones) and validating its identity

through specific vibrational modes.[1]

Chemical Structure & Synthesis Pathway
The synthesis involves an aldol condensation followed by dehydration.[2] The presence of the

2-hydroxy group on the B-ring makes this compound a direct precursor to 8-methoxy-4'-

hydroxyflavanone via cyclization.
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Figure 1: Synthesis pathway highlighting the origin of the A and B rings, crucial for assigning

FTIR peaks.

Experimental Protocol: FTIR Analysis
To ensure reproducibility and minimize spectral artifacts (such as water interference in the OH

region), the following protocol uses the KBr pellet method, which is the gold standard for solid

chalcones.

Materials & Equipment[2][3][4][5][6]
Spectrometer: FTIR Spectrophotometer (e.g., PerkinElmer Spectrum Two or equivalent).

Matrix: Spectroscopic grade Potassium Bromide (KBr), dried at 110°C for 4 hours.

Sample: Recrystallized 4',2-Dihydroxy-3-methoxychalcone (Purity >98% by HPLC).

Step-by-Step Workflow
Sample Preparation: Grind 1 mg of the target chalcone with 100 mg of dry KBr in an agate

mortar. The mixture must be ground to a fine powder (<2 µm particle size) to prevent the

Christiansen effect (scattering).

Pellet Formation: Transfer the mixture to a 13 mm die. Apply 8-10 tons of pressure for 2

minutes under a vacuum to remove trapped air and moisture.

Acquisition:

Range: 4000–400 cm⁻¹[3]
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Resolution: 4 cm⁻¹

Scans: 16 or 32 (to improve Signal-to-Noise ratio)

Background: Pure KBr pellet.

Spectral Analysis & Characteristic Peaks
The FTIR spectrum of 4',2-Dihydroxy-3-methoxychalcone is defined by the interplay

between the conjugated ketone system and the phenolic hydroxyl groups.

Detailed Peak Assignment Table
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Functional Group
Wavenumber
(cm⁻¹)

Intensity
Assignment &
Mechanistic Insight

O-H Stretch 3200–3450 Broad, Strong

Phenolic Hydroxyls

(4'-OH and 2-OH).

The broadness

indicates

intermolecular

hydrogen bonding in

the crystal lattice.

Unlike 2'-OH

chalcones, the 2-OH

here (Ring B) does

not chelate strongly

with the carbonyl,

preventing the

extreme

broadening/shifting

seen in those isomers.

C-H Stretch 3000–3100 Weak

Aromatic & Vinylic C-

H. Characteristic of

unsaturated systems.

C-H Stretch 2840–2960 Weak

Methoxy Methyl (O-

CH₃). Asymmetric and

symmetric stretching

of the methyl group on

the B-ring.

C=O Stretch 1650–1665 Strong, Sharp α,β-Unsaturated

Ketone. This is the

diagnostic peak. It

appears at a lower

frequency than a

saturated ketone

(1715 cm⁻¹) due to

conjugation with the

alkene and the A-ring.
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Crucially, it is NOT

shifted to ~1640 cm⁻¹

(as seen in 2'-OH

isomers) because the

4'-OH is para and

cannot form an

intramolecular H-bond

with the carbonyl

oxygen.

C=C Stretch 1580–1600 Medium

Vinylic Alkene. The

C=C double bond of

the enone system,

conjugated with the

aromatic rings.

Ar-C=C 1510–1550 Strong

Aromatic Ring

Skeletal Vibrations.

Characteristic of the

benzene rings.

C-O Stretch 1250–1270 Strong

Aryl Alkyl Ether (Ar-O-

CH₃). Specific to the

methoxy group at

position 3.

C-O Stretch 1160–1210 Strong

Phenolic C-O.

Stretching vibration of

the carbon-oxygen

bond in the phenol

groups.

=C-H Bend 970–980 Medium

Trans-Alkene Out-of-

Plane Bending.

Confirms the (E)-

configuration (trans) of

the chalcone double

bond.
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Comparative Analysis: Target vs. Alternatives
To validate the identity of 4',2-Dihydroxy-3-methoxychalcone, it must be compared against

its most common structural isomers and precursors. The position of the hydroxyl group relative

to the carbonyl is the primary differentiator.

Comparison Table: Spectral Differentiators

Feature
Target: 4',2-

Dihydroxy-3-

methoxychalcone

Alternative 1: 2'-

Hydroxychalcone

Alternative 2: 4'-

Hydroxychalcone

(Parent)

Structure
OH on Ring A (para) &

Ring B (ortho)
OH on Ring A (ortho)

OH on Ring A (para)

only

Carbonyl (C=O) 1650–1665 cm⁻¹ 1635–1645 cm⁻¹ 1655–1665 cm⁻¹

Reason for Shift

Conjugation only. No

intramolecular H-bond

to C=O.

Strong Intramolecular

H-bond (Chelation)

between 2'-OH and

C=O lowers

frequency.[4]

Conjugation only.

O-H Region
Broad (3200–3400

cm⁻¹)

Often weak/broad,

buried due to

chelation.

Broad (3200–3400

cm⁻¹)

Methoxy Peak Present (~1260 cm⁻¹)
Absent (unless

substituted)
Absent

Trans-Alkene ~975 cm⁻¹ ~975 cm⁻¹ ~980 cm⁻¹

Spectral Logic Flowchart
This diagram illustrates the decision logic for identifying the target compound based on FTIR

data, specifically distinguishing it from the 2'-hydroxy isomer.
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Analyze Carbonyl (C=O) Peak

Is Peak Frequency < 1645 cm⁻¹?

Yes (1635-1645 cm⁻¹)

Strong Shift

No (1650-1670 cm⁻¹)

Normal Conjugation

Indicates 2'-OH (Chelation)
(Wrong Isomer)

Check C-O Region
(1250-1270 cm⁻¹)

Peak Present Peak Absent

Confirmed: 4',2-Dihydroxy-3-methoxychalcone Likely 4'-Hydroxychalcone
(No Methoxy)
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Figure 2: Logic flow for distinguishing the target chalcone from ortho-hydroxy isomers using

C=O shift and C-O stretch.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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